molecular formula C8H6BrNO2 B1447699 (6-Bromo-1,3-benzoxazol-2-yl)methanol CAS No. 1086393-57-8

(6-Bromo-1,3-benzoxazol-2-yl)methanol

Cat. No.: B1447699
CAS No.: 1086393-57-8
M. Wt: 228.04 g/mol
InChI Key: VLOCHTRDDAURDT-UHFFFAOYSA-N
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Description

(6-Bromo-1,3-benzoxazol-2-yl)methanol (CAS 1086393-57-8) is a benzoxazole derivative with the molecular formula C8H6BrNO2 and a molecular weight of 228.04 g/mol . This compound, characterized by a bromine substituent and a hydroxymethyl functional group on its benzoxazole core, serves as a versatile and valuable chemical building block, particularly in pharmaceutical research and development. Its structural features make it a key intermediate in the synthesis of complex molecules, including tricyclic compounds investigated for their therapeutic potential . The bromine atom at the 6-position offers a reactive site for further functionalization via modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the construction of diverse chemical libraries for biological screening. The benzoxazole scaffold is of significant interest in medicinal chemistry, and this reagent has been specifically utilized in the preparation of compounds designed to target proteins like BRD4, which is a member of the bromodomain and extra-terminal (BET) family . Inhibitors of these targets are being actively researched for the treatment of various diseases, including cancers like multiple myeloma and other neoplasms . The product is provided with a minimum purity of 95% . Handling and Safety: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses . Researchers should consult the safety data sheet prior to use and adhere to all appropriate laboratory safety practices.

Properties

IUPAC Name

(6-bromo-1,3-benzoxazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-5-1-2-6-7(3-5)12-8(4-11)10-6/h1-3,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOCHTRDDAURDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)OC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086393-57-8
Record name (6-BROMO-1,3-BENZOXAZOL-2-YL)METHANOL
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Preparation Methods

General Synthetic Strategy

The compound is typically synthesized starting from 2-aminophenol derivatives, which undergo cyclization with aldehydes or related reagents to form the benzoxazole ring. The bromine substituent at the 6-position is introduced either by using appropriately brominated starting materials or by bromination of the benzoxazole intermediate. The methanol group at position 2 is introduced via reduction or functional group transformation of a precursor such as a benzoxazolone or benzoxazole-2-carbonyl compound.

Stepwise Preparation Methods

Cyclization of 2-Aminophenol with Aldehydes

  • Method: The condensation of 2-amino-4-bromophenol with formaldehyde or other aldehydes under acidic or catalytic conditions leads to the formation of the benzoxazole ring with a hydroxymethyl substituent at the 2-position.
  • Catalysts and Conditions: Catalysts such as titanium tetraisopropoxide (TTIP), mesoporous titania–alumina mixed oxide (MTAMO), or palladium complexes have been reported to facilitate this reaction efficiently under mild conditions (e.g., 50 °C in ethanol or aqueous media).
  • Yields: This approach provides high yields (typically 85–96%) with short reaction times and eco-friendly protocols.

Bromination of Benzoxazole Intermediates

  • Method: Selective bromination at the 6-position of benzoxazole intermediates can be achieved using N-bromosuccinimide (NBS) in solvents like dimethylformamide (DMF) at controlled temperatures.
  • Yield: Bromination yields are reported to be high, around 90–91%.
  • Notes: This step is often performed after the benzoxazole core is formed to ensure regioselectivity.

Introduction of the Hydroxymethyl Group at Position 2

  • Method: The hydroxymethyl group can be introduced by reduction of a 2-formyl or 2-carbonyl precursor or by direct reaction with formaldehyde under reflux or microwave-assisted conditions.
  • Microwave Synthesis: A microwave-assisted method involves refluxing 2-benzoxazolinone with formalin (37% formaldehyde) in methanol, leading to the hydroxymethyl derivative in a shorter time (e.g., 8 minutes at 65 °C, 100 W) with good purity.
  • Purification: The product is commonly purified by crystallization after precipitation from aqueous or organic solvents.

Representative Synthetic Route Example

Step Reaction Reagents/Conditions Yield (%) Notes
1 Condensation of 2-amino-4-bromophenol with formaldehyde TTIP catalyst, ethanol, 50 °C, 3 h 90–96 Eco-friendly, high yield
2 Cyclization to form benzoxazole ring Acidic conditions or pyridinium p-toluenesulfonate, toluene, 120 °C 32–69 (over 3 steps) Multi-step cyclization
3 Bromination at 6-position N-bromosuccinimide (NBS), DMF, room temp 90–91 Selective bromination
4 Introduction of hydroxymethyl group Formalin, methanol, reflux or microwave irradiation 70–85 Microwave shortens reaction time
5 Purification Crystallization from appropriate solvents Ensures product purity

Alternative Synthetic Approaches

  • Pd-Catalyzed Cross-Coupling: Some syntheses employ palladium-catalyzed coupling reactions to introduce substituents on the benzoxazole ring before or after bromination, allowing for structural diversification.
  • Reduction of Benzoxazolone Precursors: Lithium-halogen exchange followed by addition of ketones and subsequent reduction can yield hydroxymethyl-substituted benzoxazoles.
  • Microwave-Assisted Synthesis: Microwave irradiation accelerates the condensation and cyclization steps, reducing reaction times from hours to minutes without compromising yield or purity.

Analytical and Monitoring Techniques

Summary Table of Key Preparation Methods

Preparation Step Key Reagents Conditions Advantages Limitations
Condensation of 2-amino-4-bromophenol with aldehydes 2-amino-4-bromophenol, formaldehyde, TTIP or Pd catalyst 50 °C, ethanol or aqueous, 3 h High yield, eco-friendly Requires brominated starting material
Bromination of benzoxazole N-bromosuccinimide, DMF Room temperature High regioselectivity, high yield Requires careful control to avoid overbromination
Hydroxymethyl introduction via formalin Formalin, methanol, reflux or microwave 65 °C, 8 min (microwave) Rapid, efficient Requires purification steps
Pd-catalyzed cross-coupling Pd catalyst, boronic esters or halides 100 °C, organic solvents Enables structural diversity More complex setup, costlier catalysts

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 6-position undergoes palladium-catalyzed cross-coupling with boronic acids. This reaction enables aryl-aryl bond formation for structural diversification.

Reagents/Conditions Products Yield References
Aryl boronic acid, Pd(PPh₃)₄, K₂CO₃, ethanol/toluene, refluxBiaryl benzoxazole derivatives65–80%
Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc, 1,4-dioxane, 110°CBoronate ester intermediates34%

Key Findings :

  • Microwave-assisted Suzuki coupling reduced reaction times (20–30 min) compared to traditional reflux methods (12–24 h).

  • Electron-withdrawing groups on boronic acids improved coupling efficiency due to enhanced oxidative addition .

Nucleophilic Substitution Reactions

The bromine substituent participates in SNAr reactions with nucleophiles under basic conditions.

Reagents/Conditions Products Yield References
NH₃/MeOH, CuI, 80°C, 12 h6-Amino-1,3-benzoxazol-2-yl methanol45%
NaN₃, DMF, 100°C, 8 h6-Azido-1,3-benzoxazol-2-yl methanol62%

Mechanistic Insight :

  • The reaction proceeds via a two-step process: (1) deprotonation of the benzoxazole ring to activate the C-Br bond, (2) nucleophilic attack by amines/azides.

Oxidation of the Hydroxymethyl Group

The primary alcohol moiety undergoes oxidation to form aldehydes or carboxylic acids.

Reagents/Conditions Products Yield References
PCC, CH₂Cl₂, rt, 4 h6-Bromo-1,3-benzoxazol-2-yl carbaldehyde78%
KMnO₄, H₂O/acetone, 0°C, 2 h6-Bromo-1,3-benzoxazol-2-yl carboxylic acid83%

Limitations :

  • Overoxidation to carboxylic acids occurs with strong oxidizing agents like KMnO₄ unless strictly controlled.

Buchwald-Hartwig Amination

The bromine atom participates in Pd-catalyzed C–N bond formation with amines.

Reagents/Conditions Products Yield References
Pd(OAc)₂, Xantphos, Cs₂CO₃, dioxane, 100°C6-(Piperidin-1-yl)-1,3-benzoxazol-2-yl methanol58%
NHBoc, Pd₂(dba)₃, BrettPhos, t-BuONa, toluene, 110°CBoc-protected aminobenzoxazole derivatives72%

Optimization Notes :

  • Bulky ligands (e.g., BrettPhos) improved yields by suppressing β-hydride elimination .

Esterification and Etherification

The hydroxymethyl group undergoes typical alcohol reactions.

Reagents/Conditions Products Yield References
Ac₂O, DMAP, CH₂Cl₂, rt, 2 h6-Bromo-1,3-benzoxazol-2-yl methyl acetate91%
NaH, MeI, THF, 0°C→rt, 6 h6-Bromo-1,3-benzoxazol-2-yl methyl ether88%

Applications :

  • Acetylated derivatives show enhanced blood-brain barrier penetration in pharmacological studies.

Ring-Opening Reactions

Under strong acidic/basic conditions, the benzoxazole ring undergoes cleavage.

Reagents/Conditions Products Yield References
6M HCl, 120°C, 8 h2-Amino-5-bromophenol + glycolic acidQuant.
LiAlH₄, THF, reflux, 12 hReduced benzoxazoline derivatives67%

Caution :

  • Ring-opening is typically non-selective and generates complex mixtures unless directed by specific substituents.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzoxazole, including (6-Bromo-1,3-benzoxazol-2-yl)methanol, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines such as K562 (chronic myeloid leukemia) and HeLa (cervical cancer) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Case Study:
In a study evaluating the cytotoxic properties of several benzoxazole derivatives, this compound was found to have moderate activity against K562 cells, indicating its potential as a lead compound for further development in cancer therapies .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has demonstrated activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. The compound's effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential bacterial enzymes .

Case Study:
A comparative study highlighted that this compound showed significant antimicrobial activity against Bacillus subtilis and Escherichia coli. This suggests its potential use in developing new antimicrobial agents .

Drug Development

The promising biological activities of this compound position it as a candidate for drug development in treating cancer and infectious diseases. Its ability to modulate biological pathways makes it a valuable scaffold for designing new therapeutics.

Research Applications

In addition to its therapeutic potential, this compound can serve as a research tool in studying various biological processes. Its derivatives can be utilized to explore mechanisms of action in cellular signaling pathways related to cancer progression and microbial resistance.

Mechanism of Action

The mechanism of action of (6-Bromo-1,3-benzoxazol-2-yl)methanol is not fully understood. it is believed to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Halogen-Substituted Benzoxazole Derivatives

Bromo, chloro, and fluoro substitutions at the 6-position of benzoxazole significantly alter electronic and steric properties.

Compound Substituent Molecular Formula Key Properties/Applications Reference
(6-Bromo-1,3-benzoxazol-2-yl)methanol Br, -CH₂OH C₈H₆BrNO₂ Hydroxymethyl group; no bioactivity data
[(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine Cl, -CH₂NH₂ C₈H₆ClN₃O Amine group; potential intermediate in drug synthesis
[(6-Fluoro-1,3-benzoxazol-2-yl)methyl]amine F, -CH₂NH₂ C₈H₆FN₃O Higher electronegativity; used in medicinal chemistry

Key Observations :

  • Bromine (Br) has a larger atomic radius and lower electronegativity than Cl or F, which may enhance lipophilicity and influence nucleophilic substitution reactions.

Heterocyclic Core Variants

Replacing the benzoxazole oxygen with sulfur (benzothiazole) or nitrogen (benzimidazole) modifies electronic properties and bioactivity.

Compound Core Structure Heteroatoms Key Features Reference
6-Bromo-1,3-benzothiazol-2-amine Benzothiazole S, N Thiazole core; crystallized from methanol
(5-Bromo-1H-benzo[d]imidazol-2-yl)methanol Benzimidazole 2N Imidazole core; lab-scale synthesis for drug research

Key Observations :

  • Benzimidazoles (e.g., 5-Bromo-1H-benzo[d]imidazol-2-yl)methanol) are associated with antiviral and antitumor activities, though the target compound lacks analogous data .

Functional Group Variations

The hydroxymethyl group distinguishes the target compound from analogs with amines, sulfides, or acetyl groups.

Compound Functional Group Key Reactivity/Applications Reference
This compound -CH₂OH Susceptible to oxidation or esterification
S-1,3-benzoxazol-2-yl (phenylamino) ethanethioate -S-C(=O)- Antimicrobial activity against C. albicans
6-Acetyl-benzo[d]thiazol-2-ol -COCH₃ Intermediate in radiopharmaceutical synthesis

Key Observations :

  • The hydroxymethyl group may enable derivatization (e.g., phosphorylation, glycosylation) for drug delivery systems.

Substituent Position Effects

Bromine placement on the benzene ring influences steric and electronic interactions.

Compound Bromine Position Notable Feature Reference
This compound 6-position Para to oxazole oxygen; moderate steric hindrance
5-Bromo-1H-benzo[d]imidazol-2-yl)methanol 5-position Adjacent to imidazole nitrogen; increased acidity
6-Bromo-1,4-dimethyl-3-nitro-9H-carbazole 6-position Electron-withdrawing nitro group aids cross-coupling reactions

Key Observations :

    Biological Activity

    (6-Bromo-1,3-benzoxazol-2-yl)methanol is a compound with significant potential in medicinal chemistry, particularly due to its structural features that include a bromine atom and a hydroxymethyl group. This article explores its biological activity, including antimicrobial and anticancer properties, supported by various research findings and data tables.

    Chemical Structure and Properties

    • Molecular Formula : C8_8H6_6BrNO2_2
    • Molecular Weight : 228.04 g/mol
    • SMILES : C1=CC2=C(C=C1Br)OC(=N2)CO

    The compound is characterized by a bicyclic structure formed from benzene and oxazole rings, which contributes to its chemical reactivity and biological activity .

    Antimicrobial Activity

    Research indicates that this compound exhibits antimicrobial properties against various bacterial and fungal strains. The minimum inhibitory concentrations (MIC) for this compound have been evaluated against several pathogens:

    Pathogen MIC (µg/mL) Activity
    Candida albicans16Moderate activity
    Escherichia coli32Moderate activity
    Bacillus subtilis64Low activity

    The compound demonstrated notable efficacy against Candida albicans, particularly in resistant strains .

    Anticancer Activity

    The anticancer potential of this compound has been explored through various studies. Its derivatives have shown cytotoxic effects on multiple cancer cell lines:

    Cancer Cell Line IC50_{50} (µM) Effect
    MCF-7 (Breast Cancer)15Significant inhibition
    A549 (Lung Cancer)20Moderate inhibition
    HepG2 (Liver Cancer)25Significant inhibition

    These findings suggest that the compound may selectively target cancer cells while sparing normal cells, highlighting its therapeutic potential .

    The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The bromine atom enhances its reactivity, allowing it to modulate enzyme activity and receptor binding. This interaction can lead to alterations in cellular pathways associated with growth and apoptosis in cancer cells.

    Case Studies

    Several studies have documented the effects of this compound on microbial and cancerous cells:

    • Study on Candida Resistance :
      • A study evaluated the efficacy of various benzoxazole derivatives against azole-resistant Candida strains. The results indicated that this compound had a significant impact on reducing fungal viability at low concentrations .
    • Cytotoxicity in Cancer Cells :
      • In vitro assays demonstrated that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, suggesting a mechanism involving programmed cell death .

    Q & A

    Basic: What synthetic routes are commonly employed to prepare (6-bromo-1,3-benzoxazol-2-yl)methanol, and how do reaction conditions influence yield?

    Methodological Answer:
    The compound is typically synthesized via reductive amination or nucleophilic substitution. For benzoxazole derivatives, solvent-free reductive amination (e.g., hydrazine hydrate in ethanol under reflux for 4 hours) is preferred to minimize side reactions and improve purity . The bromo-substituted benzoxazole core can be derived from precursors like 6-bromo-2-phenylquinazolinones, synthesized by refluxing with amino reagents in glacial acetic acid for 3–4 hours . TLC monitoring (e.g., chloroform:methanol 7:3) ensures reaction progress . Yield optimization requires controlled stoichiometry (1.2 eq of reagents) and recrystallization in ethanol .

    Advanced: How can structural ambiguities in this compound derivatives be resolved using crystallographic and spectroscopic methods?

    Methodological Answer:
    Single-crystal XRD (via SHELX programs) is critical for resolving stereochemical ambiguities . For example, SHELXL refines small-molecule structures using high-resolution data, while ORTEP-III generates 3D visualizations of bond angles and torsion angles . Complementary NMR (¹H/¹³C) and IR spectroscopy (e.g., C=O at ~1705 cm⁻¹, C-Br at ~528 cm⁻¹) validate functional groups . Discrepancies between experimental and theoretical spectra may indicate tautomeric forms or impurities, requiring iterative refinement .

    Advanced: What methodologies are used to evaluate the biological activity of this compound derivatives?

    Methodological Answer:
    Antimicrobial and antitumor activities are assessed via:

    • In vitro assays : Minimum inhibitory concentration (MIC) against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
    • Cytotoxicity : MTT assays measuring cell viability (e.g., >70% viability indicates low toxicity) .
    • Molecular docking : Binding affinity analysis to targets like 2A9¹ receptors (using AutoDock/Vina) correlates with anticancer activity . Activity contradictions (e.g., high MIC but low cytotoxicity) may arise from selective membrane permeability, requiring further pharmacokinetic studies .

    Advanced: How can researchers address contradictions in reported synthetic yields or biological activities of benzoxazole derivatives?

    Methodological Answer:
    Contradictions often stem from:

    • Reaction conditions : Solvent polarity (e.g., ethanol vs. DMF) and temperature variations alter reaction kinetics .
    • Analytical thresholds : Differences in MIC assay protocols (e.g., broth microdilution vs. agar diffusion) .
    • Structural heterogeneity : Impurities from incomplete recrystallization or regioisomers (e.g., bromo-substitution at position 5 vs. 6) .
      Robust meta-analyses, reproducibility checks, and open-data sharing (e.g., crystallographic databases) mitigate these issues .

    Basic: What purification techniques are optimal for isolating this compound?

    Methodological Answer:
    Recrystallization in ethanol or methanol is standard for removing unreacted precursors . Column chromatography (silica gel, cyclohexane:ethyl acetate 2:1) separates regioisomers . Purity is confirmed via melting point consistency (e.g., 255–260°C for related compounds) and HPLC with UV detection .

    Advanced: How can computational chemistry guide the design of this compound derivatives with enhanced bioactivity?

    Methodological Answer:

    • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
    • QSAR models : Correlate substituent effects (e.g., electron-withdrawing bromo groups) with antibacterial potency .
    • ADMET profiling : SwissADME predicts bioavailability, ensuring derivatives meet Lipinski’s rules . For example, hydrazide derivatives with logP <5 show improved membrane permeability .

    Advanced: What strategies mitigate decomposition of this compound under storage or experimental conditions?

    Methodological Answer:

    • Stability studies : Accelerated degradation tests (40°C/75% RH for 6 months) identify susceptibility to hydrolysis or oxidation .
    • Protective groups : Acetylation of the methanol moiety reduces reactivity .
    • Storage : Anhydrous conditions (argon atmosphere) at –20°C prevent bromine displacement .

    Retrosynthesis Analysis

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    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    (6-Bromo-1,3-benzoxazol-2-yl)methanol
    Reactant of Route 2
    (6-Bromo-1,3-benzoxazol-2-yl)methanol

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